molecular formula C11H9N3O5 B3047632 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid CAS No. 1429417-82-2

4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

Cat. No.: B3047632
CAS No.: 1429417-82-2
M. Wt: 263.21
InChI Key: OJQONFWSGXETFI-UHFFFAOYSA-N
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Description

4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring The presence of both the benzoic acid and pyrazole functionalities makes this compound interesting for various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid typically involves the following steps:

    Nitration of 1-methylpyrazole: The starting material, 1-methylpyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures to introduce the nitro group at the 4-position of the pyrazole ring.

    Esterification: The nitrated pyrazole is then reacted with a benzoic acid derivative, such as methyl benzoate, in the presence of a base like sodium hydroxide. This step forms the ester linkage between the pyrazole and benzoic acid moieties.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively, in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Esterification/Amidation: Alcohols, amines, dicyclohexylcarbodiimide (DCC).

Major Products

    Reduction: 4-[(1-Methyl-4-amino-1H-pyrazol-3-yl)oxy]benzoic acid.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

    Esterification/Amidation: Esters or amides of this compound.

Scientific Research Applications

4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid depends on its specific application. For instance:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Methyl-4-amino-1H-pyrazol-3-yl)oxy]benzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness

4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is unique due to the presence of both the nitro group and the benzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1-methyl-4-nitropyrazol-3-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-13-6-9(14(17)18)10(12-13)19-8-4-2-7(3-5-8)11(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQONFWSGXETFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202650
Record name Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429417-82-2
Record name Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429417-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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